molecular formula C14H22N2 B1594212 (1-Methyl-piperidin-4-yl)-phenethyl-amine CAS No. 30508-81-7

(1-Methyl-piperidin-4-yl)-phenethyl-amine

Cat. No.: B1594212
CAS No.: 30508-81-7
M. Wt: 218.34 g/mol
InChI Key: ULQCWUQXLLZVEI-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-4-yl)-phenethyl-amine is a secondary amine featuring a phenethyl group linked to a 1-methylpiperidine moiety. These compounds are characterized by their piperidine or pyrrolidine rings and phenethylamine backbones, which are critical for interactions with biological targets such as neurotransmitter receptors .

Properties

IUPAC Name

1-methyl-N-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQCWUQXLLZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354836
Record name (1-Methyl-piperidin-4-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30508-81-7
Record name (1-Methyl-piperidin-4-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of phenethylamine with 1-methyl-4-piperidone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Key Data

Reaction ComponentConditionsYieldSource
NaBH₄ in MeOHReflux, 12 h75%
H₂ (50 psi)/Pd-C in EtOHRT, 24 h90%

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation or acylation to produce derivatives with modified pharmacological profiles:

  • Alkylation : Treatment with benzyl bromide or phenethyl bromide in DMF/K₂CO₃ at 80°C yields N-benzyl or N-phenethyl analogues (23–24 in ).

  • Acylation : Reaction with propionyl chloride in CH₂Cl₂/TEA produces N-propionyl derivatives, which show enhanced μ-opioid receptor binding .

Example Reaction Pathway

  • (1-Methyl-piperidin-4-yl)-phenethyl-amine + Propionyl chloride → N-propionyl derivative

    • Conditions : 0°C, TEA (3 eq.), CH₂Cl₂, 2 h .

    • Yield : 68% .

Deprotection and Ring Modification

  • Boron Tribromide (BBr₃) Deprotection : Removes methoxy groups from aromatic rings (e.g., converting 3d to 3a in ).

    • Conditions : BBr₃ (1.2 eq.) in CH₂Cl₂, −78°C → RT, 4 h .

    • Yield : 60–65% .

  • Ring Expansion/Contraction : Piperidine ring expansion to perhydroazepine (21 ) or contraction to pyrrolidine (14 ) reduces analgesic potency by 150–200× compared to fentanyl .

Stereochemical Impact on Activity

CompoundConfigurationμ-Opioid IC₅₀ (nM)Source
4a 2S,4S (syn)3.45
4c 2R,4S (anti)82.8

Degradation and Stability

  • Oxidative Degradation : The piperidine ring undergoes oxidation in liver microsomes, forming N-oxide metabolites .

  • Hydrolytic Stability : Stable in aqueous solutions (pH 4–9) but decomposes under strong acidic/basic conditions (pH <2 or >12).

Scientific Research Applications

(1-Methyl-piperidin-4-yl)-phenethyl-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-4-yl)-phenethyl-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Piperidine-Based Derivatives

  • 2-Arylethyl-(piperidine-4-ylmethyl)-amine derivatives (e.g., from ): These compounds share the piperidine core but feature additional aryl groups and methylene linkers. Modifications in R-groups (e.g., halogens, alkoxy groups) influence receptor binding specificity. For instance, substitution with bulky groups enhances muscarinic receptor antagonism .
  • Compound 91 (): A quinolin-4-amine derivative with a 1-methylpiperidin-4-yl group.

b. Pyrrolidine-Based Analogues

  • (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (): Replacing piperidine with pyrrolidine reduces ring size, increasing conformational rigidity. This may alter binding kinetics to targets like dopamine or serotonin receptors .

c. Nitrosoaniline Derivatives

  • N-[1-(2-phenyl)-ethyl-piperidin-4-yl]-nitrosoaniline (4c) (): The nitroso group introduces redox activity, which could influence metabolic stability compared to the non-nitrosylated target compound .
Pharmacological and QSAR Insights

a. Activity Prediction

  • QSAR Models : Support Vector Regression (SVR) outperforms MLR and ANN in predicting phenethyl-amine activities (RMSE: 0.831 for agonists, 0.865 for antagonists). Critical descriptors include electronic (e.g., Hammett σ) and steric parameters .
  • Substituent Effects :
    • Agonists : Electron-donating groups (e.g., -OCH3) on the phenethyl moiety enhance receptor activation .
    • Antagonists : Bulky substituents on the piperidine nitrogen (e.g., isopropyl in ) improve muscarinic receptor selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
(1-Methyl-piperidin-4-yl)-phenethyl-amine C14H22N2 218.34 Piperidine, phenethyl 2.1
Compound 91 () C22H34N5O2 400.27 Quinoline, methoxy 3.8
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine C19H24N2 280.41 Pyrrolidine, biphenyl 4.2

Biological Activity

(1-Methyl-piperidin-4-yl)-phenethyl-amine, also known as 1-Methyl-4-(2-phenylethyl)piperidine, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a methyl group and a phenethyl group. Its chemical formula is C14H22N2C_{14}H_{22}N_{2} . The piperidine moiety is significant for its role in modulating receptor interactions, particularly in the central nervous system.

Research indicates that (1-Methyl-piperidin-4-yl)-phenethyl-amine may interact with various neurotransmitter systems. It is hypothesized to function primarily as a dopamine reuptake inhibitor , which can enhance dopaminergic signaling and potentially lead to stimulant effects. This mechanism aligns with the activity of other phenethylamines, which often exert their effects through monoamine transporters .

1. Stimulant Effects

Studies suggest that compounds structurally related to (1-Methyl-piperidin-4-yl)-phenethyl-amine exhibit stimulant properties. For instance, it may increase locomotor activity in animal models, similar to other stimulants like amphetamines .

2. Neuropharmacological Studies

A comprehensive review highlighted that various phenethylamines have been tested for their neuropharmacological effects. In vitro assays have demonstrated that these compounds can activate dopamine receptors and influence serotonin pathways .

Compound Activity Mechanism Reference
(1-Methyl-piperidin-4-yl)-phenethyl-amineStimulantDopamine reuptake inhibition
2-AminoindaneStimulantDopamine receptor agonism
MDMAStimulantSerotonin release enhancement

Case Study 1: Adverse Events

A review of adverse events associated with novel psychoactive substances reported instances of intoxication linked to compounds similar to (1-Methyl-piperidin-4-yl)-phenethyl-amine. Symptoms included increased heart rate and anxiety, indicating its potential for abuse .

Case Study 2: In Vivo Functional Assays

In vivo studies utilizing the Mouse Tetrad Test have shown that compounds with similar structures can produce significant behavioral changes indicative of stimulant activity. These findings support the hypothesis that (1-Methyl-piperidin-4-yl)-phenethyl-amine may elicit comparable effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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